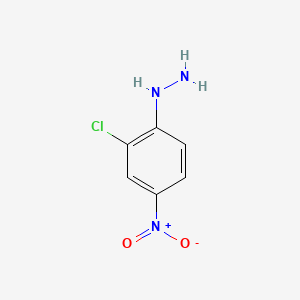

(2-Chloro-4-nitrophenyl)hydrazine

Description

Significance of Hydrazine (B178648) Derivatives in Organic Synthesis and Medicinal Chemistry

Hydrazine derivatives, including substituted phenylhydrazines, are fundamental building blocks in organic synthesis. nih.gov They are widely utilized in the preparation of numerous biologically active molecules such as indoles, pyrazoles, and quinazolines. nih.gov The reactivity of the hydrazine moiety allows for the construction of complex heterocyclic systems, which are prevalent in many pharmaceutical compounds. nih.govjindunchemistry.com For instance, the well-known Fischer indole (B1671886) synthesis, a reaction discovered in 1883, utilizes substituted phenylhydrazines to produce indoles, a core structure in many drugs. wikipedia.orgtestbook.comchem-station.com This classic reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com

In medicinal chemistry, the modification of phenyl rings with various functional groups, creating substituted phenyls, can significantly impact the biological activity of synthesized compounds. wisdomlib.org These substitutions can enhance the therapeutic properties of molecules, making them vital in the development of new drugs. wisdomlib.orgnih.gov Hydrazine derivatives themselves have been explored for their therapeutic potential, with some showing promise as antitrypanosomal agents. acs.org The ability of certain hydrazine-containing compounds to release nitric oxide (NO) is a key area of investigation for their mechanism of action. acs.org

The synthesis of substituted phenylhydrazines is typically achieved through two primary methods: the reduction of diazol compounds formed from substituted anilines, or through the reduction of substituted-phenyl phenodiazine vinyl compounds. google.com Green chemistry approaches, such as solvent-free reactions, are also being developed for the synthesis of related compounds like p-nitrophenyl hydrazones. discoveryjournals.orgfrontiersin.org

Overview of (2-Chloro-4-nitrophenyl)hydrazine's Position within Aryl Hydrazine Chemistry

Within the diverse family of aryl hydrazines, this compound stands out as a valuable and versatile reagent. nih.gov Aryl hydrazines, in general, are recognized for their role as arylation agents in cross-coupling reactions and as precursors for generating aryl radicals. nih.govacs.org

The specific substitution pattern of this compound, featuring a chloro group at the 2-position and a nitro group at the 4-position of the phenyl ring, imparts distinct reactivity to the molecule. This makes it a key intermediate in the synthesis of various targeted compounds. One of the primary applications of this compound is in the Fischer indole synthesis, where it reacts with ketones or aldehydes to form substituted indoles. wikipedia.orgtestbook.com This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules. chem-station.com

The synthesis of this compound itself can be achieved by reacting 1,2-dichloro-4-nitrobenzene with hydrazine hydrate (B1144303). prepchem.com The presence of both a halogen and a nitro group on the aromatic ring makes it a useful building block for creating a variety of derivatives through further chemical transformations.

Properties of this compound:

| Property | Value |

| Molecular Formula | C6H6ClN3O2 |

| Molecular Weight | 187.58 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 5029294 |

This data is compiled from publicly available chemical databases. uni.lunih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFZYCIJRNJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204540 | |

| Record name | (2-Chloro-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55950-68-0 | |

| Record name | (2-Chloro-4-nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55950-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-nitrophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055950680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloro-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-nitrophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Nitrophenyl Hydrazine and Analogues

Direct Synthesis Approaches via Nucleophilic Aromatic Substitution

The most common and direct route to synthesizing (2-Chloro-4-nitrophenyl)hydrazine involves a nucleophilic aromatic substitution (SNAr) reaction. science.govscranton.edu This mechanism is effective because the aromatic ring is "activated" by the presence of a strong electron-withdrawing nitro group (-NO₂), which facilitates the attack by a nucleophile. scranton.edunih.gov

Reaction of Hydrazine (B178648) Hydrate (B1144303) with Halogenated Nitrobenzene (B124822) Precursors

The core of the synthesis is the reaction between a suitable halogenated nitrobenzene and hydrazine hydrate. prepchem.com A common precursor for this reaction is 1,2-dichloro-4-nitrobenzene. In this process, one of the chlorine atoms on the aromatic ring is substituted by the hydrazine group (-NHNH₂). The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it, making the chlorine atom at the C-2 position susceptible to nucleophilic attack by hydrazine. scranton.edu

A typical laboratory-scale synthesis involves dissolving hydrazine hydrate in a solvent like acetonitrile (B52724) under a nitrogen atmosphere. A solution of 1,2-dichloro-4-nitrobenzene is then added, and the mixture is heated to reflux for several hours. prepchem.com After the reaction is complete, the product is isolated through concentration, precipitation in water, and subsequent recrystallization to achieve the desired purity. prepchem.com

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Inert Atmosphere Considerations

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Solvents like ethanol (B145695), acetonitrile, and dimethylformamide (DMF) are often employed. prepchem.comorgsyn.orggoogle.com Acetonitrile is a common choice, as demonstrated in a procedure where it was used to dissolve both the hydrazine hydrate and the 1,2-dichloro-4-nitrobenzene precursor. prepchem.com The solvent's ability to dissolve reactants and stabilize the transition state (the Meisenheimer complex in SNAr reactions) is a key factor. scranton.edu

Temperature: The reaction is typically conducted at elevated temperatures, often under reflux, to ensure a sufficient reaction rate. prepchem.com For instance, a synthesis using 1,2-dichloro-4-nitrobenzene and hydrazine hydrate specifies a reflux period of four hours. prepchem.com However, the temperature must be carefully controlled; excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted side products. The optimal temperature balances reaction speed with selectivity. scielo.br

Inert Atmosphere: The use of an inert atmosphere, such as nitrogen or argon, is a standard precaution in many organic syntheses, particularly when working with reagents like hydrazine. prepchem.comwikipedia.org This prevents potential side reactions with atmospheric oxygen, which could oxidize the hydrazine or other reactive species in the mixture, thereby reducing the yield and purity of the final product. prepchem.com

Table 1: Example Synthesis Parameters for this compound

| Parameter | Condition | Purpose | Citation |

| Precursor | 1,2-Dichloro-4-nitrobenzene | Provides the aromatic backbone and leaving group. | prepchem.com |

| Nucleophile | Hydrazine hydrate | Substitutes the chlorine atom. | prepchem.com |

| Solvent | Acetonitrile | Dissolves reactants and facilitates the reaction. | prepchem.com |

| Temperature | Reflux | Increases reaction rate. | prepchem.com |

| Atmosphere | Nitrogen | Prevents unwanted oxidation side reactions. | prepchem.com |

| Workup | Concentration, water precipitation, recrystallization | Isolates and purifies the final product. | prepchem.com |

Precursor Synthesis and Intermediate Isolation in Multi-Step Pathways

While direct synthesis is common, multi-step pathways are also integral to organic synthesis, allowing for the construction of complex molecules from simpler starting materials. savemyexams.com In the context of substituted phenylhydrazines, this can involve the synthesis of the aniline (B41778) precursor followed by diazotization and reduction. google.comwikipedia.org

For example, a general route to substituted phenylhydrazines starts with the corresponding substituted aniline. google.com The aniline is first treated with sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. youtube.comyoutube.com This intermediate is highly reactive. The diazonium salt is then reduced to the desired phenylhydrazine (B124118). youtube.com A common reducing agent for this step is stannous chloride (tin(II) chloride) in an acidic medium. youtube.com

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. frontiersin.orggreenchemistry-toolkit.org These principles are increasingly being applied to the synthesis of nitroaromatic compounds and their derivatives. researchgate.net

Key green chemistry strategies applicable to this compound synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer, more sustainable alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact. frontiersin.org Some reactions can even be performed under solvent-free conditions, further minimizing waste. discoveryjournals.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwaves couple directly with the molecules in the reaction, leading to rapid and uniform heating. researchgate.net

Catalysis: The use of catalysts, particularly reusable solid-supported or biocatalytic systems, can improve reaction efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste streams. researchgate.netresearchgate.net For instance, the reduction of nitro groups can be achieved using catalytic transfer hydrogenation with hydrazine hydrate in the presence of catalysts like iron(III) chloride and activated carbon, which is a more environmentally friendly alternative to traditional methods using stoichiometric reducing agents like iron powder. google.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions like addition reactions over substitution reactions where possible and minimizing the use of protecting groups. greenchemistry-toolkit.org

By integrating these principles, the synthesis of this compound and its analogues can be made safer, more efficient, and more sustainable. frontiersin.org

Derivatization Strategies and Synthesis of Novel 2 Chloro 4 Nitrophenyl Hydrazine Based Compounds

Synthesis of Substituted Aryl Hydrazine (B178648) Schiff's Bases for Diverse Applications

The synthesis of Schiff bases from phenylhydrazine (B124118) derivatives is a well-established method for creating compounds with a wide range of applications. chemrxiv.orgrjptonline.org These compounds, characterized by the azomethine group (-C=N-), are typically formed through the condensation reaction of a primary amine with a carbonyl compound. rjptonline.org In the context of (2-Chloro-4-nitrophenyl)hydrazine, its reaction with various aromatic aldehydes in the presence of a catalyst like glacial acetic acid in a solvent such as absolute ethanol (B145695) yields the corresponding Schiff base derivatives. rjptonline.org

The resulting Schiff bases have demonstrated notable biological importance and potential medical applications, including antibacterial, anticancer, and anti-inflammatory properties. chemrxiv.org For instance, Schiff bases derived from phenylhydrazine have been synthesized and subsequently complexed with metals like copper(II) and zinc(II). chemrxiv.org These metal complexes have, in some cases, shown enhanced antibacterial activity compared to the free ligand. chemrxiv.org

Table 1: Examples of Synthesized Phenylhydrazine Schiff's Bases

| Starting Aldehyde | Resulting Schiff Base | Reference |

| 4-chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine | rjptonline.org |

| 4-bromobenzaldehyde | (E)-1-(4-bromobenzylidene)-2-phenylhydrazine | rjptonline.org |

| N,N-dimethylaminobenzaldehyde | (E)-1-((4-(dimethylamino)phenyl)methylene)-2-phenylhydrazine | rjptonline.org |

| 4-nitrobenzaldehyde | (E)-2-(4-nitrobenzylidene) phenyl hydrazine | chemrxiv.org |

| Salicylaldehyde | (E)-2-(2-hydroxybenzylidene)-1-phenylhydrazine | chemrxiv.org |

| Veratraldehyde | 1-(3,4-dimethoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine | researchgate.net |

| 3-nitrobenzaldehyde | (Z)-1-(3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine | researchgate.net |

| Anisaldehyde | 1-(4-methoxyphenylamino)-2-(2,4-dinitrophenyl)hydrazine | researchgate.net |

| Furfuraldehyde | (E)-1-((furan-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine | researchgate.net |

Preparation of Hydrazone Derivatives for Structural and Biological Exploration

Hydrazones, compounds containing the -NHN=CH- functional group, are readily prepared and exhibit a wide spectrum of pharmacological activities. The synthesis typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. nih.gov For example, (4-nitrophenyl)hydrazine can be reacted with D-erythrose to form the crystalline D-erythrose (4-nitrophenyl)hydrazone. chempap.org This reaction is useful for the purification of D-erythrose. chempap.org

The synthesis of hydrazone derivatives can be achieved under various conditions, including solvent-based acid-catalyzed reactions and solvent-free methods. discoveryjournals.org A comparative study on the reaction of 4-nitrophenyl hydrazine with dichlorobenzaldehydes showed that solvent-free synthesis can offer good to excellent yields and is considered a greener approach. discoveryjournals.org

The biological potential of hydrazones is a significant driver for their synthesis. Novel isonicotinic hydrazone derivatives have been synthesized and shown to possess appreciable antibacterial and cytotoxic activities. nih.gov Furthermore, bis-hydrazones linked by a rigid Tröger's base skeleton have been designed as potential anticancer agents that can act as DNA intercalators. nih.gov

Incorporation into Complex Polycyclic Systems (e.g., Quinoline (B57606), Imidazolone (B8795221), and Oxazepine Derivatives)

The this compound moiety can be incorporated into more complex polycyclic systems, leading to the generation of novel heterocyclic compounds with diverse biological activities.

Quinoline Derivatives: Quinolines are a class of heterocyclic compounds with a wide range of pharmacological properties, including antibacterial and antituberculosis activities. nih.govutmb.edunih.gov The synthesis of quinoline derivatives can be achieved through various named reactions such as the Combes, Friedlander, and Pfitzinger syntheses. iipseries.orgorganic-chemistry.org A common strategy involves the cyclization of substituted anilines. utmb.edu For instance, a key scaffold, 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline, can be converted to target quinoline derivatives like hydrazones, which have shown promising antibacterial and antituberculosis activities. nih.govutmb.edu

Imidazolone Derivatives: Imidazole (B134444) and its derivatives are known for a variety of pharmacological activities, including antitubercular and anticancer effects. researchgate.net The synthesis of imidazolone derivatives can be achieved through condensation reactions. For example, imidazole derivatives have been synthesized by the condensation of an oxazolone (B7731731) derivative with 2,4-dinitrophenyl hydrazine in the presence of pyridine. researchgate.net Another approach involves the reaction of an appropriate phenylglyoxal (B86788) with different aryl aldehydes in the presence of ammonium (B1175870) acetate (B1210297) to form disubstituted imidazoles. researchgate.net

Oxazepine Derivatives: Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms. jmchemsci.comresearchgate.net They have attracted interest due to their diverse biological functions. jmchemsci.comresearchgate.net The synthesis of 1,3-oxazepine derivatives can be achieved by reacting a Schiff base with various cyclic anhydrides, such as maleic anhydride (B1165640) or phthalic anhydride. jmchemsci.compnrjournal.com This cycloaddition reaction leads to the formation of the seven-membered oxazepine ring. pnrjournal.com

Design and Synthesis of Prodrugs Containing this compound Analogues

The prodrug approach is a strategy used to improve the physicochemical properties and delivery of active pharmaceutical ingredients. science.govnih.gov This involves chemically modifying a drug to form an inactive derivative that, upon administration, is converted back to the active parent drug through enzymatic or chemical processes. While specific examples of prodrugs directly derived from this compound are not extensively detailed in the provided context, the principles of prodrug design are applicable.

A modern approach to prodrug design considers molecular and cellular factors like membrane transporters and enzyme distribution to enhance intestinal permeability and targeted activation. science.gov For instance, a phosphate (B84403) prodrug of isoliquiritigenin (B1662430) was synthesized to improve its poor aqueous solubility. science.gov This strategy involves adding a phosphate group to the parent molecule, which can be later cleaved in vivo. science.gov Similarly, the synthesis of mutual azo prodrugs of anti-inflammatory agents has been explored to facilitate targeted drug delivery. science.gov These strategies could potentially be applied to analogues of this compound to enhance their therapeutic potential.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of (2-Chloro-4-nitrophenyl)hydrazine Derivatives

X-ray crystallography on single crystals of derivatives offers precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. Studies on closely related compounds, such as 2-chloro-4-nitrobenzoic acid, provide a strong basis for understanding the structural characteristics that this compound derivatives would exhibit in the crystalline state. nih.govresearchgate.net

In derivatives of this compound, the substituted phenyl ring is the core structural feature. X-ray diffraction studies on analogous compounds, like 2-chloro-4-nitrobenzoic acid, reveal that the aromatic ring itself is generally planar. nih.govresearchgate.net However, substituents, particularly the nitro group and the hydrazine (B178648) or its derivatized form, can exhibit some deviation from this plane. The nitro group (NO₂) is often slightly twisted out of the plane of the benzene (B151609) ring.

Table 1: Typical Bond Parameters for a (2-Chloro-4-nitrophenyl) Moiety Derivative This table presents generalized data based on similar reported structures.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-NO₂ | ~1.48 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-NHNH₂ | ~1.40 Å | |

| N-N (hydrazine) | ~1.45 Å | |

| Bond Angle | C-C-Cl | ~120° |

| C-C-NO₂ | ~119° | |

| O-N-O (nitro) | ~124° | |

| C-C-N (hydrazine) | ~121° |

Intramolecular hydrogen bonds can significantly influence the conformation and planarity of a molecule. In this compound, an intramolecular hydrogen bond could potentially form between a hydrogen atom of the hydrazine group (-NHNH₂) and the ortho-chloro substituent (N-H···Cl) or the oxygen of the nitro group (N-H···O).

Studies on related ortho-substituted nitroaromatics, such as 2-fluoro-4-nitrophenol, demonstrate the formation of strong intramolecular hydrogen bonds (O-H···O) which stabilize a planar conformation. researchgate.net Similarly, research on nitrophthalic acids has shown that the presence of an adjacent nitro group can influence the orientation of carboxyl groups, favoring intramolecular hydrogen bond formation under specific conditions. nih.gov In the case of this compound, the N-H of the hydrazine group can act as a hydrogen bond donor, and the chlorine atom or an oxygen atom of the nitro group can act as an acceptor, leading to the formation of a five or six-membered ring structure stabilized by the hydrogen bond. This locks the hydrazine moiety into a more planar arrangement with the phenyl ring.

The primary intermolecular interactions expected are hydrogen bonds originating from the hydrazine group's N-H donors. These can form strong N-H···O bonds with the nitro group of an adjacent molecule or N-H···N bonds with the hydrazine nitrogen of another molecule. Such interactions are fundamental in forming dimers, chains, or sheets. For example, studies on cocrystals of sulfaguanidine, which also has multiple hydrogen bond donors and acceptors, show the formation of robust R²₂(8) ring motifs through N-H···O and N-H···N interactions. nih.gov Similar motifs are highly probable in the crystal structure of this compound derivatives.

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the molecular framework and the functional groups present.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. researchgate.netbbhegdecollege.com By analyzing the chemical shifts, integration, and coupling patterns of nuclei like ¹H and ¹³C, the exact connectivity of atoms in this compound can be established. jchps.com

¹H NMR: The proton NMR spectrum would confirm the substitution pattern on the aromatic ring. The three aromatic protons would appear as distinct signals, likely in the range of 7.0-8.5 ppm. Their splitting patterns (e.g., doublet, doublet of doublets) would reveal their positions relative to each other and the substituents. The protons of the hydrazine group (-NHNH₂) would typically appear as one or two broader signals, the chemical shift of which can be influenced by the solvent and concentration. jchps.com

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbons of the benzene ring, confirming the asymmetry of the molecule. The chemical shifts would be indicative of the substituent's electronic effect; for example, the carbon attached to the nitro group (C4) would be significantly deshielded (shifted downfield). bbhegdecollege.com

2D NMR Techniques: Advanced 2D NMR experiments provide unambiguous proof of structure. core.ac.ukomicsonline.org

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, confirming the relative positions of the aromatic protons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the substituents to the ring, for instance, by showing a correlation from the hydrazine protons to the C2 and C6 carbons of the ring. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, based on general principles and data from similar compounds.

| Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| H-3 | ~7.2-7.4 | C-1: ~147-150 |

| H-5 | ~8.0-8.2 | C-2: ~118-121 |

| H-6 | ~7.0-7.2 | C-3: ~115-118 |

| -NH- | ~8.5-9.0 (variable) | C-4: ~139-142 |

| -NH₂ | ~4.5-5.0 (variable) | C-5: ~125-128 |

| C-6: ~112-115 |

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. researchgate.net

N-H Vibrations: The hydrazine moiety would give rise to distinct peaks. The N-H stretching vibrations typically appear in the 3200-3400 cm⁻¹ region. A primary amine (-NH₂) often shows two bands (asymmetric and symmetric stretching), while a secondary amine (-NH-) shows a single band. N-H bending vibrations are observed around 1600 cm⁻¹.

NO₂ Vibrations: The nitro group is readily identified by two strong absorption bands. The asymmetric stretching vibration appears in the 1500-1570 cm⁻¹ range, and the symmetric stretching vibration is found between 1300-1370 cm⁻¹. esisresearch.orgresearchgate.net

Aromatic Ring Vibrations: C-H stretching on the aromatic ring is observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring cause a series of absorptions in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ range and are indicative of the substitution pattern.

C-Cl Vibration: The stretching vibration for the C-Cl bond is typically found in the 600-800 cm⁻¹ region as a strong band.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H Stretch | Hydrazine (-NHNH₂) |

| 3000-3100 | C-H Stretch | Aromatic |

| ~1620 | N-H Bend | Hydrazine (-NH₂) |

| 1580-1600 | C=C Stretch | Aromatic Ring |

| 1500-1570 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1300-1370 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 600-800 | C-Cl Stretch | Chloro-aromatic |

Atropisomerism and Conformational Stability in Related Structural Analogues

Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in the stereochemical analysis of N-aryl hydrazide derivatives. The conformational stability and the energy barrier to rotation in analogues of this compound are dictated by a combination of steric and electronic factors. Research into structurally related N-acyl-N'-aryl hydrazides provides significant insights into the principles governing their conformational behavior.

Detailed computational and experimental studies on a series of atropisomeric hydrazides have elucidated the key factors influencing the rotational energy barrier around the N-N bond. uniroma1.it These investigations reveal that the stability of atropisomers is not solely due to the steric clash of bulky substituents but is also significantly influenced by the electronic properties of the nitrogen atoms involved in the bond. uniroma1.it

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to determine the rotational energy barriers in these systems. researchgate.netnih.gov By analyzing the changes in the NMR spectra at various temperatures, the free energy of activation (ΔG‡) for the rotation can be calculated, providing a quantitative measure of the conformational stability. researchgate.netresearchgate.net These experimental values are often complemented by computational methods, such as Density Functional Theory (DFT), which can predict the rotational energy barriers with a high degree of accuracy. uniroma1.itnih.gov

The nature and position of substituents on the aryl ring and on the acyl group play a crucial role in determining the magnitude of the rotational barrier. Ortho-substituents on the phenyl ring, such as the chloro group in this compound, are particularly effective at increasing the steric hindrance to rotation around the N-aryl bond. nih.gov This steric clash forces the molecule to adopt a non-planar conformation, leading to the possibility of stable atropisomers.

In a study of N,N'-diaryl-2-iminothiazoline derivatives, which share the feature of a hindered N-aryl bond, the barriers to enantiomerization were found to be substantial, confirming that steric hindrance from ortho-substituents is a major contributor to atropisomeric stability. semanticscholar.org Similarly, research on N-benzhydrylformamides has shown that ortho-substituents significantly hinder the rotation of the aryl fragment. nih.gov

The following table presents data from a study on atropisomeric hydrazides, illustrating the influence of different substituents on the rotational energy barrier. While not direct analogues of this compound, these compounds share the N-acyl-N'-aryl hydrazide scaffold and provide valuable comparative data on conformational stability.

| Compound | Substituents | Experimental Rotational Barrier (ΔG‡, kcal/mol) | Computational Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Hydrazide 1 | R1=Me, R2=Ph | 20.6 | 21.1 | princeton.edu |

| Hydrazide 2 | R1=Et, R2=Ph | 22.1 | 22.5 | princeton.edu |

| Hydrazide 3 | R1=i-Pr, R2=Ph | 27.9 | 28.3 | princeton.edu |

| Hydrazide 4 | R1=t-Bu, R2=Ph | 33.5 | 34.0 | princeton.edu |

| Hydrazide 5 | R1=Me, R2=2-Me-Ph | >25 | 26.2 | uniroma1.it |

| Hydrazide 6 | R1=Me, R2=2,6-diMe-Ph | >30 | 31.5 | uniroma1.it |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. While direct DFT studies on (2-Chloro-4-nitrophenyl)hydrazine are not extensively documented, research on related compounds like 2-chloro-4-nitrotoluene (B140621) provides a framework for understanding its potential electronic characteristics. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For analogous compounds, DFT calculations have been used to determine these frontier orbitals. For instance, in a study on a Schiff base derivative of 2,4-dinitrophenylhydrazine (B122626), the HOMO and LUMO were found to be localized across the aromatic rings, with a calculated HOMO-LUMO gap of 0.13061 atomic units. This indicates the potential for charge transfer within the molecule. Similar calculations for this compound would likely show the influence of the electron-withdrawing nitro group and the chloro substituent on the electron density distribution and the energies of the frontier orbitals.

Table 1: Illustrative HOMO-LUMO Data for a Related Hydrazine (B178648) Derivative

| Parameter | Value (a.u.) |

| HOMO Energy | -0.235 |

| LUMO Energy | -0.104 |

| HOMO-LUMO Gap | 0.131 |

This data is for a related Schiff base of 2,4-dinitrophenylhydrazine and is illustrative of the types of values that could be obtained for this compound through DFT calculations.

Electronic transitions, which are responsible for a molecule's absorption of light, can be predicted using Time-Dependent DFT (TD-DFT). These calculations can help in the interpretation of experimental UV-Vis spectra, assigning specific electronic transitions to the observed absorption bands. For this compound, TD-DFT could predict the transitions between the HOMO, LUMO, and other nearby orbitals, providing a theoretical basis for its chromophoric properties.

DFT is also a powerful tool for predicting various spectroscopic parameters. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For 2-chloro-4-nitrotoluene, DFT calculations have been successfully used to simulate its vibrational spectra. researchgate.net

Furthermore, DFT can be used to calculate a range of reactivity descriptors that provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

By calculating these descriptors for this compound, one could gain a deeper understanding of its reactivity profile and how it might interact with other chemical species.

Table 2: Representative Reactivity Descriptors for a Substituted Phenyl Derivative

| Descriptor | Definition | Illustrative Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.5 eV |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 eV |

| Softness (S) | 1 / η | 0.4 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 4.05 eV |

These values are hypothetical and serve to illustrate the type of data that would be generated from a DFT study on this compound.

Molecular Dynamics Simulations and Conformer Interconversion Pathways

This compound possesses rotational freedom around the C-N and N-N bonds, leading to the possibility of multiple stable conformations (conformers). Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule and to study the pathways of interconversion between different conformers.

While specific MD studies on this compound are not readily found, the methodology has been applied to a wide range of flexible molecules to understand their dynamic behavior. An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms over a period of time. This would generate a trajectory of the molecule's movement, from which information about preferred conformations and the energy barriers between them could be extracted. Such studies are crucial for understanding how the molecule might interact with biological targets, as different conformers can have different binding affinities. For instance, MD simulations have been used to study the conformational changes in complex biological systems, and similar principles can be applied to smaller molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for derivatives of this compound are reported, the principles of QSAR could be applied to design new derivatives with desired properties.

A QSAR study would involve synthesizing a library of derivatives of this compound with systematic variations in their structure. The biological activity of these compounds would then be measured experimentally. A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. For example, QSAR models have been developed for various classes of compounds, including nitroaromatic compounds, to predict their toxicity. mdpi.com A similar approach could be taken to explore the potential biological activities of this compound derivatives.

Biological and Pharmacological Research Applications of 2 Chloro 4 Nitrophenyl Hydrazine Derivatives

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The quest for novel antimicrobial agents to combat resistant pathogens has led to the investigation of various synthetic compounds, including derivatives of (2-chloro-4-nitrophenyl)hydrazine. These derivatives, particularly hydrazones, have shown promise as both antibacterial and antifungal agents.

Hydrazone derivatives of (2,4-dinitrophenyl)hydrazine, a closely related structure, have been synthesized and tested against a panel of microbes. rjptonline.orgresearchgate.net Many of these compounds exhibited moderate antimicrobial activity at a concentration of 250 µg/ml against several Gram-positive and Gram-negative bacteria, as well as fungi. rjptonline.orgresearchgate.netuobaghdad.edu.iq

Specific pathogens that have been tested include:

Gram-positive bacteria: Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. rjptonline.orgresearchgate.netnih.gov

Gram-negative bacteria: Escherichia coli and Klebsiella pneumoniae. rjptonline.orgresearchgate.netnih.gov

Fungi: Candida albicans and Candida utilis. rjptonline.orgresearchgate.netnih.gov

For instance, a series of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives showed that those containing phenylalanine and tyrosine residues were active against several microorganisms. nih.gov In another study, new quinazolin-4(3H)-one derivatives incorporating a hydrazone moiety were evaluated. The starting material, 2-hydrazinylquinazolin-4(3H)-one, showed moderate to weak activity, but its hydrazone derivatives displayed a wide range of potency. mdpi.com Specifically, the derivative 4a , 2-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one, was more potent than the standard antibiotic Amoxicillin against E. coli, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. mdpi.com Another study identified thiazolyl hydrazone derivatives with anticandidal activity; compounds 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole and 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene) hydrazinyl]-4-(4-methoxyphenyl)thiazole were the most effective against Candida utilis, with a MIC value of 250 µg/mL. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound/Derivative Class | Pathogen | Activity Measurement | Result | Reference(s) |

| Hydrazones of (2,4-dinitrophenyl) hydrazine (B178648) | Staphylococcus aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans | Concentration for moderate activity | 250 µg/ml | rjptonline.orgresearchgate.net |

| 2-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4a) | Escherichia coli | MIC | 4 µg/mL | mdpi.com |

| 2-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4a) | Staphylococcus aureus, Bacillus subtilis | MIC | 8 µg/mL | mdpi.com |

| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole | Candida utilis | MIC | 250 µg/mL | nih.gov |

| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole | Candida utilis | MIC | 250 µg/mL | nih.gov |

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent antimicrobial agents. Studies have begun to elucidate key structural features that influence efficacy.

For quinazolinone-hydrazone derivatives, the nature of the carbonyl compound used to form the hydrazone plays a significant role. The derivative incorporating a furan-2-yl moiety showed particularly strong antibacterial activity, surpassing the reference drug against E. coli. mdpi.com This suggests that heterocyclic rings attached to the hydrazone linker can enhance antimicrobial potency.

Anticancer and Cytotoxic Activity Investigations

Derivatives based on the this compound scaffold have also been a focal point of anticancer research. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, prompting further investigation into their mechanisms of action and potential as therapeutic agents.

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells. One key area of research is their role as hypoxia-activated prodrugs. nih.govnih.gov Certain 1,2-bis(sulfonyl)hydrazine derivatives are designed to be stable under normal oxygen conditions but undergo reductive activation in the oxygen-deficient (hypoxic) environments characteristic of solid tumors. nih.gov This activation releases a cytotoxic agent that can damage cancer cell DNA. nih.govnih.gov

Other mechanistic studies have focused on the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For example, a series of 2,4-diarylaminopyrimidine-based hydrazones were designed as inhibitors of Focal Adhesion Kinase (FAK), a protein that is overexpressed in many cancers and plays a role in cell proliferation and migration. nih.gov The lead compound from this series, 14f , not only showed potent cytotoxicity against thyroid cancer cells (TPC-1) but also effectively inhibited the phosphorylation of FAK, thereby disrupting its signaling pathway. nih.gov

The concept of hypoxia-selective activation is a cornerstone of prodrug design for this class of compounds. The prodrug KS119 (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine) exemplifies this approach. nih.govnih.gov KS119 is specifically designed to target hypoxic regions within tumors. nih.gov In these low-oxygen environments, intracellular reductase enzymes activate KS119, leading to the formation of a reactive intermediate, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (B135594) (90CE). nih.govnih.gov This intermediate then generates species that alkylate DNA at the O⁶-position of guanine, ultimately causing cell death. nih.govnih.gov A significant advantage of this design is its ability to overcome tumor cell resistance mediated by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov

Table 2: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity Measurement | Result | Reference(s) |

| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 (Breast Cancer) | IC₅₀ | 125 µg/mL | nih.gov |

| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | NIH/3T3 (Normal Fibroblast) | IC₅₀ | > 500 µg/mL | nih.gov |

| Ciminalum-thiazolidinone hybrid (2h) | NCI60 Panel (Average) | GI₅₀ | 1.57 µM | nih.gov |

| Ciminalum-thiazolidinone hybrid (2f) | NCI60 Panel (Average) | GI₅₀ | 2.80 µM | nih.gov |

| 2,4-diarylaminopyrimidine hydrazone (14f) | TPC-1 (Thyroid Cancer) | IC₅₀ | 0.113 µM | nih.gov |

Antitrypanosomal Activity Studies

Derivatives of nitrophenyl hydrazine have shown significant potential in the development of new treatments for trypanosomal infections, such as Chagas disease, caused by Trypanosoma cruzi. nih.govresearchgate.netnih.gov Current treatments are limited by efficacy and side effects, making the search for new drug candidates a priority. mdpi.com

Research has identified that the hydrazine moiety, when connected to an electron-deficient ring system like 2-arylquinazoline, can be a key pharmacophore. nih.govresearchgate.net One proposed mechanism involves the in situ oxidation of the hydrazine group within the parasite. This process is believed to release nitric oxide (NO), a molecule highly toxic to trypanosomatids but with minimal side effects on host cells. nih.govresearchgate.net

In other studies, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as essential for antitrypanosomal activity. nih.gov A lead compound from this series demonstrated significantly greater in vitro activity against T. cruzi than the current drug, benznidazole. nih.gov Subsequent synthesis of analogues revealed that replacing the N-benzylacetamide moiety with a peracetylated galactopyranosyl unit (compound 16 ) resulted in a promising candidate with potent activity against T. cruzi and no detectable cytotoxicity in mammalian cells. nih.gov This compound and its deprotected form showed high efficacy against the intracellular amastigote stage of the parasite. nih.gov

Table 3: Antitrypanosomal Activity of Selected Hydrazine and Triazole Derivatives

| Compound/Derivative Class | Parasite | Activity Measurement | Result | Reference(s) |

| 2-Arylquinazolin-4-hydrazines (3b, 3c, 3e) | Trypanosoma cruzi | - | Interesting activity and selectivity | nih.govresearchgate.net |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Hit 1) | T. cruzi (Tulahuen) | IC₅₀ | 7 µM | nih.gov |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | T. cruzi (Tulahuen) | IC₅₀ | 6 ± 1 µM | nih.gov |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | T. cruzi amastigotes (LLC-MK2 cells) | IC₅₀ | 0.16 ± 0.02 µM | nih.gov |

| Benznidazole (Reference Drug) | T. cruzi (Tulahuen) | IC₅₀ | 34 µM | nih.gov |

Other Documented Biological Activities (e.g., Anticonvulsant, Antidepressant, Analgesic, Anti-inflammatory, Antiviral)

Derivatives of this compound have been investigated for a range of other biological activities, leveraging the known pharmacological potential of the hydrazine and hydrazone moieties.

Anticonvulsant Activity:

Hydrazone derivatives, which can be readily synthesized from this compound and various carbonyl compounds, are a well-established class of compounds with anticonvulsant properties. For instance, a series of 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticonvulsant activity. Several of these compounds showed significant protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. tandfonline.com Specifically, compounds with p-bromo and m-nitro substitutions on the phenyl ring were found to be highly active. tandfonline.com This suggests that the electronic properties of the substituents play a crucial role in the anticonvulsant effect. The general structure of such hydrazone derivatives incorporates an aromatic ring, an electron donor group, and a hydrogen bond donor/acceptor site, which are considered important pharmacophoric features for anticonvulsant activity. tandfonline.com

Antidepressant Activity:

The structural motif of pyrazoline, which can be synthesized from chalcones and hydrazines, has been explored for antidepressant potential. A study on 5-(1H-Indol-3-yl)-3-(phenyl)-4,5-dihydropyrazoline derivatives, synthesized via microwave-assisted methods, revealed significant antidepressant-like activity in animal models. doi.org Compounds with specific substitutions on the phenyl ring of the pyrazoline system demonstrated potent effects in the forced swim test, a common screening model for antidepressants. doi.org Given that this compound can be used to synthesize pyrazoline derivatives, it is plausible that its derivatives could also exhibit antidepressant properties.

Analgesic and Anti-inflammatory Activity:

Hydrazide and hydrazine derivatives have been a focus of research for new analgesic and anti-inflammatory agents, aiming to find alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. nih.govnih.gov In one study, a series of novel hydrazide and hydrazine derivatives were synthesized and evaluated for their analgesic activity using the acetic acid-induced writhing test in mice. nih.govnih.gov Several of the synthesized compounds demonstrated a significant reduction in the number of writhes, with some showing potency comparable to the standard drug, mefenamic acid. nih.govnih.gov The study highlighted that the presence of a hydrazone moiety can be a key pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are involved in pain and inflammation pathways. nih.gov Another study focused on hydrazone derivatives of phenylacetic acid and reported their anti-inflammatory activity. jddtonline.info

| Compound Type | Biological Activity | Key Findings | Reference |

| Pyrimidine-hydrazones | Anticonvulsant | Compounds with p-bromo and m-nitro substitutions were most active in MES and scPTZ models. | tandfonline.com |

| Dihydropyrazolines | Antidepressant | Certain indole-substituted pyrazolines showed potent activity in the forced swim test. | doi.org |

| Hydrazides/Hydrazones | Analgesic | Significant reduction in acetic acid-induced writhing; some compounds comparable to mefenamic acid. | nih.govnih.gov |

| Hydrazones | Anti-inflammatory | Derivatives showed anti-inflammatory effects, with the hydrazone moiety being a key pharmacophore for COX inhibition. | nih.govjddtonline.info |

| Pyridazine (B1198779) derivatives | Antiviral (Anti-HAV) | A pyridazinotriazine thione derivative showed the highest activity against Hepatitis A virus. | nih.gov |

Antiviral Activity:

The broad biological activity of hydrazine derivatives extends to the antiviral domain. For example, a series of pyridazine derivatives were synthesized and evaluated for their activity against the Hepatitis A virus (HAV). Among the synthesized compounds, a 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govresearchgate.netbiosynth.comtriazine-3(4H)-thione derivative exhibited the most potent anti-HAV activity. nih.gov The synthesis of such complex heterocyclic systems can potentially start from substituted hydrazines like this compound, suggesting a pathway to novel antiviral agents.

Applications in Biochemical Research Assays and Reagent Development

The chemical properties of this compound and its derivatives make them useful tools in biochemical research, particularly in the development of assays and as chemical reagents.

Chromogenic Substrates:

A significant application of the 2-chloro-4-nitrophenyl moiety is in the design of chromogenic substrates for enzyme assays. When a carbohydrate is conjugated to 2-chloro-4-nitrophenol (B164951) (the hydrolysis product of this compound derivatives), it can serve as a substrate for glycosidase enzymes. The enzymatic cleavage of the glycosidic bond releases 2-chloro-4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. For example, 2-Chloro-4-nitrophenyl β-D-glucopyranoside is used as a chromogenic substrate for β-glucosidases to monitor enzyme activity. biosynth.com Similarly, 2-Chloro-4-nitrophenyl β-D-galactopyranoside is used for β-galactosidase assays. carlroth.com This principle allows for the development of simple and continuous assays for a variety of glycosyltransferases and glycosidases.

Reagent for Carbonyl Compound Analysis:

Substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are classic reagents for the qualitative and quantitative analysis of aldehydes and ketones. rroij.comwikipedia.org These hydrazines react with carbonyl groups to form brightly colored hydrazone precipitates, which have characteristic melting points that can be used for identification. wikipedia.org this compound, with its similar reactive hydrazine group, can also be utilized for this purpose. The resulting (2-chloro-4-nitrophenyl)hydrazones can be analyzed by techniques like High-Performance Liquid Chromatography (HPLC). An established HPLC method allows for the separation and analysis of this compound itself, which is also suitable for pharmacokinetic studies and for the isolation of impurities in preparative separations. sielc.com

Intermediate in Chemical Synthesis:

The reactivity of the hydrazine functional group makes this compound a valuable intermediate in the synthesis of more complex molecules. It can be used in nucleophilic substitution reactions, such as in the study of the hydrazinolysis of 4-chloro-2-nitrophenyl benzoates, where it serves as a potent nucleophile. koreascience.kr This reactivity allows for its incorporation into a wide range of molecular scaffolds to generate novel compounds for further biological and chemical investigation.

| Application Area | Specific Use | Principle | Reference |

| Enzyme Assays | Chromogenic Substrate | Enzymatic cleavage releases colored 2-chloro-4-nitrophenol for spectrophotometric quantification. | biosynth.comcarlroth.com |

| Analytical Chemistry | Derivatizing Reagent | Reacts with aldehydes and ketones to form colored hydrazones for detection and analysis by HPLC. | rroij.comwikipedia.orgsielc.com |

| Chemical Synthesis | Nucleophilic Intermediate | Used in reactions like hydrazinolysis to build more complex molecular structures. | koreascience.kr |

Advanced Materials and Industrial Applications of 2 Chloro 4 Nitrophenyl Hydrazine Analogues

Development of Azo Dyes and Colorants in Industrial Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in industrial applications such as textiles, printing, and paper manufacturing. nih.gov The synthesis of these dyes is typically a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine. nih.govyoutube.comyoutube.com

Substituted phenylhydrazines, including (2-Chloro-4-nitrophenyl)hydrazine, can serve as precursors for the diazonium component. The hydrazine (B178648) group can be converted to a diazonium salt, which then acts as an electrophile in the subsequent coupling reaction. researchgate.net This process allows for the creation of the characteristic azo group (-N=N-), which acts as the chromophore responsible for the dye's color. nih.gov

A specific example derived from the title compound is 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol . This compound is an azo dye that imparts a dark brown-red color to materials like cellulose (B213188). Its synthesis involves the diazotization of 4-chloro-2-nitroaniline (B28928) (a related precursor) and subsequent coupling with 2-naphthol. Structurally similar to Para Red, it is noted for having relatively poor solvent resistance and light fastness compared to other azo pigments.

Table 1: Properties of 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol

| Property | Description | Source(s) |

| CAS Number | 6410-13-5 | |

| Appearance | Dark red solid | |

| Application | Dye for cellulose textiles | |

| Color | Dark brown-red | |

| Solubility | Slightly soluble in hot toluene (B28343) and boiling ethanol (B145695) | |

| Reactivity | Forms a purple solution in alcoholic potassium hydroxide |

The versatility of azo dye synthesis allows for a vast palette of colors, including various shades of yellow, red, orange, and blue, by simply changing the substitution pattern on the aromatic rings of the diazonium salt and the coupling component. unb.ca

Applications in Liquid Crystal Technology

Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals, making them fundamental to technologies like liquid crystal displays (LCDs). nih.gov The functionality of liquid crystals is intrinsically linked to their molecular shape, with rod-like (calamitic) structures being a common motif for inducing mesophases. researchgate.netresearchgate.net

Hydrazine derivatives have been successfully incorporated as central linking units to create molecules with liquid crystalline properties. A notable example is the synthesis of a symmetrical series of 1,2-bis[4-(n-alkoxy)benzylidene]hydrazines. researchgate.net These compounds are prepared through a straightforward condensation reaction between two equivalents of a 4-alkoxybenzaldehyde and one equivalent of hydrazine hydrate (B1144303) in an acidic medium. researchgate.net

The resulting azine compounds possess a linear, rod-like geometry that is conducive to the formation of liquid crystal phases. Research has shown that these materials are enantiotropic liquid crystals, meaning they exhibit liquid crystal phases upon both heating and cooling. researchgate.net They display various mesophases, including nematic and smectic phases, and also possess photoluminescent properties in both their crystalline and liquid crystal states. researchgate.net

Table 2: Research Findings on 1,2-bis[4-(n-alkoxy)benzylidene)hydrazine Liquid Crystals

| Feature | Detailed Finding | Source(s) |

| Synthesis | Condensation of 4-alkoxybenzaldehydes with hydrazine hydrate (2:1 molar ratio). | researchgate.net |

| Molecular Shape | Symmetrical, linear, rod-like structure. | researchgate.net |

| Liquid Crystal Type | Enantiotropic (exhibits mesophases on heating and cooling). | researchgate.net |

| Observed Mesophases | Smectic A (SmA), Smectic C (SmC), and Nematic (N). | researchgate.net |

| Additional Property | Photoluminescent in both crystalline and liquid crystal states. | researchgate.net |

The ability to tune the terminal alkoxy chains and the central hydrazine-based core allows for the precise engineering of transition temperatures and the specific type of mesophase, highlighting the utility of hydrazine analogues in designing advanced optical materials.

Utility as Key Intermediates and Reagents in Complex Organic Synthesis

This compound and its analogues are exceptionally useful intermediates for constructing complex organic molecules, particularly nitrogen-containing heterocycles which are core structures in many pharmaceuticals and natural products. testbook.comnih.gov

One of the most prominent applications of substituted phenylhydrazines is the Fischer Indole (B1671886) Synthesis , a powerful and classic chemical reaction discovered in 1883 by Emil Fischer. testbook.comwikipedia.orgvedantu.com This method produces the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction is catalyzed by either Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgrsc.org

The mechanism proceeds through several key steps:

Initial reaction of the substituted phenylhydrazine with the carbonyl compound to form a phenylhydrazone. wikipedia.org

The phenylhydrazone isomerizes to its enamine tautomer. wikipedia.orgnih.gov

After protonation by the acid catalyst, the enamine undergoes a vedantu.comvedantu.com-sigmatropic rearrangement, which breaks the N-N bond. wikipedia.orgvedantu.com

The resulting intermediate cyclizes and eliminates a molecule of ammonia (B1221849) (NH₃) to form the final, energetically stable aromatic indole ring. wikipedia.orgvedantu.com

This reaction is highly versatile and has been employed in the total synthesis of numerous complex natural products and in the preparation of antimigraine drugs of the triptan class. wikipedia.orgrsc.org

Table 3: The Fischer Indole Synthesis Transformation

| Starting Materials | Key Transformation | Product |

| This compound Analogue | + Ketone or Aldehyde --- (Acid Catalyst, Heat) ---> | Substituted Indole |

Beyond indoles, substituted phenylhydrazines are precursors to other heterocyclic systems. For instance, they react with β-dicarbonyl compounds to form pyrazoles, another important class of heterocyclic compounds found in many pharmaceuticals. nih.gov The initial step is often the formation of a hydrazone, which serves as a versatile intermediate for subsequent cyclization reactions to build a variety of ring systems. discoveryjournals.orgdiscoveryjournals.orgmdpi.com

Conclusion and Future Research Directions

Summary of Current Research Status and Key Findings

(2-Chloro-4-nitrophenyl)hydrazine serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its synthesis is often achieved through the reaction of 1,2-dichloro-4-nitrobenzene with hydrazine (B178648) hydrate (B1144303). prepchem.com The resulting compound is a key intermediate for creating more complex molecules, including various hydrazones. These hydrazones are formed by reacting this compound with aldehydes and ketones. discoveryjournals.orgdiscoveryjournals.org

The reactivity of this hydrazine derivative is characterized by the nucleophilic nature of the hydrazine group, which readily participates in condensation reactions. discoveryjournals.orgdiscoveryjournals.org The presence of the chloro and nitro groups on the phenyl ring influences the reactivity of the molecule, making it a valuable tool for synthetic chemists. koreascience.kr Current research has largely focused on leveraging this reactivity to synthesize novel compounds with potential biological activities and for applications in materials science.

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For the synthesis of derivatives of this compound, particularly hydrazones, solvent-free and mechanochemical approaches are gaining traction. discoveryjournals.orgmdpi.com These "green chemistry" methods often lead to higher yields, reduced reaction times, and eliminate the need for hazardous organic solvents. discoveryjournals.orgdiscoveryjournals.org For instance, the condensation of p-nitrophenylhydrazine with various aldehydes has been successfully carried out under solvent-free conditions, demonstrating the potential for cleaner synthetic routes. discoveryjournals.org Another sustainable approach involves the use of reusable catalysts, such as Fe3O4 nanoparticles, in multicomponent reactions to synthesize hydrazine derivatives. tandfonline.comresearchgate.net

| Synthetic Method | Description | Advantages |

| Conventional Solvent-Based Synthesis | Reaction is carried out in a solvent, often with an acid catalyst. discoveryjournals.org | Well-established and understood. |

| Solvent-Free Synthesis | Reactants are mixed directly without a solvent, often at room temperature. discoveryjournals.orgdiscoveryjournals.org | Greener, reduced waste, faster reaction times, often no need for a catalyst. discoveryjournals.orgdiscoveryjournals.org |

| Mechanochemistry | Reactions are induced by mechanical force (e.g., grinding). mdpi.com | High efficiency, solvent-free, can lead to the formation of novel products. mdpi.com |

| Catalytic Synthesis | Utilizes catalysts, such as nanoparticles, to facilitate the reaction. tandfonline.comresearchgate.net | High yields, short reaction times, catalyst can often be recovered and reused. tandfonline.comresearchgate.net |

Exploration of Unexplored Reactivity and Mechanistic Pathways

While the basic reactivity of this compound is well-documented, there are still avenues for further exploration. Detailed mechanistic studies can provide deeper insights into its reaction pathways. For example, studies on the hydrazinolysis of related compounds, like 4-chloro-2-nitrophenyl benzoates, have helped to elucidate the role of the leaving group and the reaction mechanism, which can be stepwise or concerted depending on the specific reactants and conditions. koreascience.kr The study of nucleophilic substitution reactions involving similar dinitrobenzene derivatives with hydrazine has also shed light on the factors influencing the rate-determining step, such as the nature of the leaving group and the solvent. researchgate.net Understanding these nuances can allow for more precise control over reaction outcomes and the design of novel synthetic transformations.

Development of Novel Biologically Active Analogues with Enhanced Specificity and Reduced Off-Target Effects

A significant area of research involving this compound is the synthesis of novel, biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications. For instance, hydrazones derived from substituted hydrazines have shown promise as antileishmanial and antibacterial agents. mdpi.com Furthermore, derivatives of 2-chloro-4-nitroaniline, a related compound, are used in the synthesis of the molluscicide niclosamide. nih.govplos.org The development of new analogues focuses on improving their efficacy and reducing potential side effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify the key structural features responsible for biological activity and guiding the design of more specific and less toxic compounds. nih.govmdpi.comnih.gov By systematically modifying the structure of these derivatives, researchers aim to enhance their interaction with biological targets while minimizing off-target effects. nih.gov

Advanced Applications in Functional Materials Science and Industrial Processes

The unique chemical properties of this compound and its derivatives also make them attractive for applications in materials science and industrial processes. Hydrazones, for example, are known to be useful as ligands in the formation of metal complexes and have applications in medical biotechnology. discoveryjournals.org The development of solid-state reactions involving hydrazine derivatives opens up possibilities for their use in anhydrous environments and for applications where precise amounts of the reactant are required, such as in chemical reactions or as fuels. google.com The industrial synthesis of related compounds, such as p-nitrophenylhydrazine hydrochloride, highlights the commercial relevance of these types of molecules. google.com Future research in this area could focus on incorporating these compounds into polymers or other materials to create functional materials with tailored optical, electronic, or catalytic properties.

Q & A

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Condition | Effect of Deviation |

|---|---|---|

| Reaction Time | 18–20 hours | Shorter time → incomplete reaction |

| Temperature | Reflux (~78°C) | Lower temp → slower kinetics |

| Solvent | Absolute ethanol | Moisture → hydrolysis impurities |

Basic: Which spectroscopic techniques are most effective for structural validation?

Q. Methodological Answer :

- IR Spectroscopy :

- ¹H-NMR :

- Mass Spectrometry :

Basic: How is hydrazine content quantified in this compound?

Q. Methodological Answer :

- Potassium Permanganate Titration :

Prepare a 0.01 M KMnO₄ solution.

Add excess H₂SO₄ to the sample.

Titrate until the pink endpoint disappears.

- Calculation : Hydrazine content = (Volume of KMnO₄ × Molarity × 32.045) / Sample weight.

Advanced: How is conformational analysis performed to identify the most stable structure?

Q. Methodological Answer :

- Computational Workflow :

- Key Findings :

Q. Table 2: Conformer Energies (Example)

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| 1 | 0.0 | Planar nitro, anti-Cl-NH |

| 2 | 1.2 | Torsional strain |

Advanced: What molecular docking strategies predict DNA interactions?

Q. Methodological Answer :

- Protocol :

- Results :

Q. Table 3: Docking Interactions

| Binding Site | Interaction Type | Distance (Å) | ΔG (kcal/mol) |

|---|---|---|---|

| DG4 | Pi-alkyl | 4.89 | -7.5 |

| DA6 | Hydrogen bond | 2.18 | -7.4 |

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Stepwise Approach :

- Case Study : Discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial membrane permeability differences .

Advanced: How to design derivatives with enhanced anticancer activity?

Q. Methodological Answer :

- QSAR Strategies :

- Validation :

Q. Table 4: Derivative Activity Trends

| Derivative | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Parent Compound | 12.5 | -7.4 |

| 4-NO₂ Derivative | 8.2 | -8.1 |

| 3-CF₃ Derivative | 6.7 | -8.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.